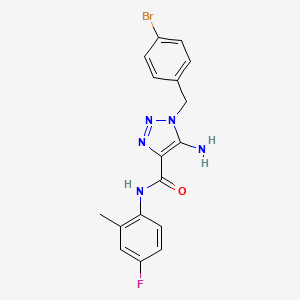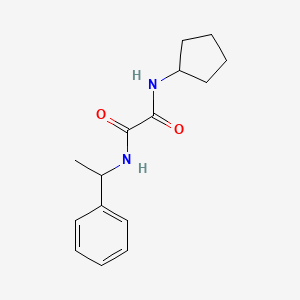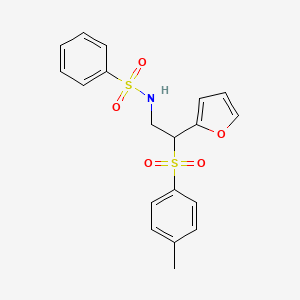
4-(1,1,2-Trifluoroethoxy)piperidine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,2-Trifluoroethoxy)piperidine hcl is a chemical compound with the formula C7H13ClF3NO. It is offered by various suppliers for research purposes . The compound is a hydrochloride salt, which suggests it may be soluble in water .
Molecular Structure Analysis
The InChI code for 4-(1,1,2-Trifluoroethoxy)piperidine hcl is 1S/C7H10F3NO.ClH/c8-7(9,10)6(12)5-1-3-11-4-2-5;/h5,11H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Enzymatic Activation and Hydrolysis
One study characterizes the hydrolysis of a prodrug, irinotecan (CPT-11), by human liver carboxylesterase enzymes, demonstrating the enzyme's affinity and maximal rate of hydrolysis. This study indicates the potential role of similar compounds in drug activation and metabolism in the liver, highlighting the importance of understanding enzymatic interactions with compounds like 4-(1,1,2-Trifluoroethoxy)piperidine HCl in pharmacology and toxicology (Humerickhouse et al., 2000).
Stereochemistry and Analgesic Potency
Research on the stereochemical aspects of medicinal agents, including studies on enantiomers of beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine, sheds light on how opioid receptors differentiate between enantiomers, affecting analgesic potency. This research underscores the critical role of stereochemistry in drug design and receptor interaction, relevant for compounds like 4-(1,1,2-Trifluoroethoxy)piperidine HCl (Fries et al., 1982).
Crystal and Molecular Structure
The study of 4-Piperidinecarboxylic acid hydrochloride's crystal and molecular structure provides insights into its chemical properties and interactions. Understanding the structural characteristics of similar compounds is fundamental for the development of new materials and drugs (Szafran et al., 2007).
Synthesis and Catalytic Properties
Research on the efficient synthesis of piperidine derivatives, including the development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions, is crucial for the pharmaceutical industry. These synthesis methods can be applied to produce various medicinal compounds, indicating the potential utility of 4-(1,1,2-Trifluoroethoxy)piperidine HCl in drug synthesis and design (Okitsu et al., 2001).
Stereodynamics and Molecular Interactions
A study on the stereodynamic behavior of 1-(trifluoromethylsulfonyl)piperidine and related compounds by low-temperature NMR spectroscopies reveals the conformations and interactions at the molecular level. This research is vital for understanding the physical and chemical properties of compounds like 4-(1,1,2-Trifluoroethoxy)piperidine HCl, which can inform their applications in materials science and pharmacology (Shainyan et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, 4-[(1,1,2-trifluoroethoxy)methyl]piperidine hydrochloride, indicates that it may be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause severe skin burns and eye damage . It is also harmful to aquatic life . These hazards are indicated by the GHS07 pictogram and the associated hazard statements H302, H315, H319, and H335 .
Propriétés
IUPAC Name |
4-(1,1,2-trifluoroethoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-5-7(9,10)12-6-1-3-11-4-2-6;/h6,11H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZKUOURBSYXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(CF)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2830468.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide](/img/structure/B2830470.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2830471.png)
![2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2830474.png)




![2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2830481.png)
![3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2830482.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830485.png)
